1-(4-ethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
3-(4-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process may start with the preparation of the triazoloazepine core, followed by the introduction of the ethoxyphenyl and methylphenyl groups. Common reagents used in these reactions include ethylating agents, methylating agents, and various catalysts to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with enzymes, receptors, or other biological macromolecules.
Medicine
In medicine, urea derivatives are often explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, coatings, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA include other urea derivatives with different substituents on the aromatic rings or variations in the triazoloazepine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H29N5O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C24H29N5O2/c1-3-31-21-14-12-20(13-15-21)29(24(30)25-19-10-8-18(2)9-11-19)17-23-27-26-22-7-5-4-6-16-28(22)23/h8-15H,3-7,16-17H2,1-2H3,(H,25,30) |
InChI Key |
ILGSUQINIORZOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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